Isovaleryl-Phe-Lys-pNA HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

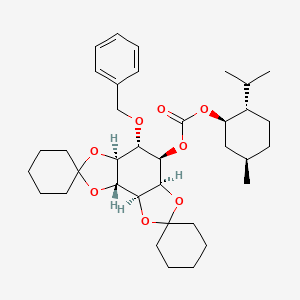

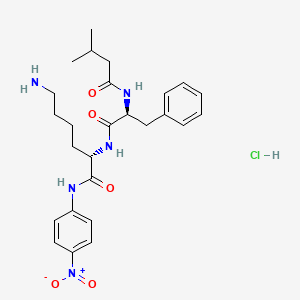

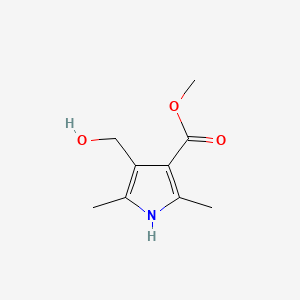

Isovaleryl-L-phenylalanyl-L-lysine p-nitroanilide hydrochloride is a chromogenic substrate used primarily in biochemical research. It is designed to be a substrate for the enzyme plasmin, which plays a crucial role in the fibrinolytic system. The compound is known for its ability to produce a color change upon enzymatic cleavage, making it useful for various assays and diagnostic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isovaleryl-L-phenylalanyl-L-lysine p-nitroanilide hydrochloride typically involves the condensation of commercially available H-Lys(Boc)-p-nitroanilide with N-tritylated amino acids using [6-(trifluoromethyl)benzotriazol-1-yloxy]tris(pyrrolidino)phosphonium hexafluorophosphate as the condensing reagent . The reaction is carried out under mild conditions to ensure the stability of the product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Isovaleryl-L-phenylalanyl-L-lysine p-nitroanilide hydrochloride primarily undergoes hydrolysis reactions when exposed to specific enzymes like plasmin. The hydrolysis results in the release of p-nitroaniline, which can be detected spectrophotometrically .

Common Reagents and Conditions

Reagents: H-Lys(Boc)-p-nitroanilide, N-tritylated amino acids, [6-(trifluoromethyl)benzotriazol-1-yloxy]tris(pyrrolidino)phosphonium hexafluorophosphate.

Conditions: Mild reaction conditions, typically at ambient temperature.

Major Products

The major product of the hydrolysis reaction is p-nitroaniline, which is a chromogenic compound that can be easily detected and quantified .

Scientific Research Applications

Isovaleryl-L-phenylalanyl-L-lysine p-nitroanilide hydrochloride is widely used in scientific research, particularly in the fields of biochemistry and medicine. Its primary application is as a chromogenic substrate for plasmin, making it valuable for assays that measure plasmin activity. This compound is also used in studies related to blood coagulation and fibrinolysis, as it helps in understanding the mechanisms of these processes .

Mechanism of Action

The compound exerts its effects by serving as a substrate for the enzyme plasmin. When plasmin cleaves the peptide bond in Isovaleryl-L-phenylalanyl-L-lysine p-nitroanilide hydrochloride, it releases p-nitroaniline, which produces a color change. This color change can be measured spectrophotometrically, allowing researchers to quantify plasmin activity .

Comparison with Similar Compounds

Similar Compounds

H-D-Val-Leu-Lys-p-nitroanilide dihydrochloride: Another chromogenic substrate used for similar enzymatic assays.

Pyroglutamyl-phenylalanyl-lysine p-nitroanilide hydrochloride: Used in assays for urokinase.

Uniqueness

Isovaleryl-L-phenylalanyl-L-lysine p-nitroanilide hydrochloride is unique due to its specific design for plasmin activity assays. Its structure allows for efficient cleavage by plasmin, making it a preferred choice for studies related to fibrinolysis and blood coagulation .

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-(3-methylbutanoylamino)-3-phenylpropanoyl]amino]-N-(4-nitrophenyl)hexanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N5O5.ClH/c1-18(2)16-24(32)29-23(17-19-8-4-3-5-9-19)26(34)30-22(10-6-7-15-27)25(33)28-20-11-13-21(14-12-20)31(35)36;/h3-5,8-9,11-14,18,22-23H,6-7,10,15-17,27H2,1-2H3,(H,28,33)(H,29,32)(H,30,34);1H/t22-,23-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKMYKBZAYAVSA-SJEIDVEUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36ClN5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Isoxazolecarboxamide,3-[(Z)-(hydroxyamino)iminomethyl]-(9CI)](/img/new.no-structure.jpg)

![(6R,7S)-7-amino-3-ethyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B574402.png)